2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid
Description
This compound is a Boc (tert-butoxycarbonyl)-protected amino acid derivative with a unique substitution pattern: a methoxy group and a methyl group at the 3-position of the butanoic acid backbone. The Boc group serves as a protective moiety for the amino group, enhancing stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry . Its structural features, including stereochemistry and substituent placement, influence its physicochemical properties (e.g., solubility, lipophilicity) and reactivity in nucleophilic or acidic conditions.
Properties
IUPAC Name |
3-methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-7(8(13)14)11(4,5)16-6/h7H,1-6H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDKCNNNIHQNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856417-92-0 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method of synthesizing 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid is through the Boc protection of the corresponding amino acid. This involves:
Step 1: Starting with 3-methoxy-3-methylbutanoic acid.
Step 2: Introducing the amino group via amination reactions.
Step 3: Protecting the amino group by reacting with di-tert-butyl dicarbonate [(Boc)2O] under basic conditions.
Industrial Production Methods
Industrial production typically involves:
Large-scale synthesis: using batch reactors.
High-purity reagents: to ensure the quality of the product.
Optimized conditions: such as temperature control and solvent selection to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid undergoes various reactions, including:
Hydrolysis: Removal of the Boc protecting group under acidic conditions.
Esterification: Formation of esters with alcohols.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Aminolysis: Amines under mild heating.
Major Products Formed
Hydrolysis: Amino acid.
Esterification: Esters of the amino acid.
Aminolysis: Amides derived from the amino acid.
Scientific Research Applications
Drug Development
The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance the pharmacological properties of drug candidates. For instance, derivatives of Boc-β-alanine have been explored for their potential in developing inhibitors for specific enzymes involved in cancer progression .
Peptide Synthesis
Boc-β-alanine is frequently used as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amine functionality during the coupling reactions, facilitating the formation of peptide bonds without unwanted side reactions. This application is crucial in synthesizing complex peptides and proteins for therapeutic purposes .
Enzyme Inhibition Studies
Research has indicated that derivatives of Boc-β-alanine can act as enzyme inhibitors. For example, studies have shown that certain modifications can lead to compounds that inhibit proteolytic enzymes, which are vital in various biological processes including cancer metastasis .
Targeting Immune Responses
The compound has been investigated for its role in modulating immune responses. It has been linked to the development of immunotherapeutic agents that enhance T-cell responses against tumors, making it a promising candidate in cancer immunotherapy .
Mechanism of Action
The mechanism by which 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid exerts its effects involves:
Molecular Targets: Targeting specific enzymes or proteins in biochemical reactions.
Pathways Involved: Participating in synthetic pathways for peptides and other bioactive molecules.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Differences
Key analogs and their distinguishing features are summarized below:
Key Comparisons
Substituent Positioning and Lipophilicity
- The absence of a 3-methyl group in (2R,3S)-2-((tert-Butoxycarbonyl)Amino)-3-Methoxybutanoic Acid (CAS: 544480-14-0) likely increases its solubility in polar solvents compared to the target compound .
Stereochemical Influence
- The (2R,3S)-configured analog (CAS: 544480-14-0) mirrors D-threonine derivatives, making it valuable in synthesizing stereospecific peptides. In contrast, the target compound’s stereochemistry is unspecified, which may limit its application in enantioselective reactions .
Protecting Group Stability
- Boc vs. Cbz: The Boc group in the target compound offers acid-labile protection, whereas the Cbz group in CAS: 1014644-95-1 requires hydrogenolysis for removal. Boc is preferred in solid-phase peptide synthesis (SPPS) due to compatibility with trifluoroacetic acid (TFA) deprotection .
Biological Activity
Chemical Identity and Properties
2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid, commonly referred to as Boc-(S)-2-(aminomethyl)-3-methylbutanoic acid, is an amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C11H21NO4, and it has a CAS number of 210346-16-0. The compound exhibits both hydrophilic and lipophilic properties due to its structural components, making it suitable for various biological applications.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential roles in drug development and therapeutic applications.
The compound acts primarily through the modulation of amino acid metabolism and protein synthesis. It is believed to influence pathways associated with muscle growth and repair, making it relevant in the context of anabolic agents. The Boc group serves as a protective moiety that can be removed under specific conditions, allowing for the release of the active amino acid.
Research Findings
-
Anabolic Effects :
- A study conducted on muscle cell cultures indicated that the compound promotes protein synthesis by activating the mTOR pathway, which is crucial for muscle hypertrophy .
- In vivo experiments demonstrated enhanced muscle mass in animal models treated with this compound, suggesting its potential as a performance-enhancing agent .
-
Neuroprotective Properties :
- Research has shown that derivatives of this compound exhibit neuroprotective effects by reducing oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases .
- The mechanism involves the inhibition of apoptotic pathways and the promotion of cell survival under stress conditions .
- Antimicrobial Activity :
Case Studies
| Study | Findings |
|---|---|
| Muscle Cell Culture Study | Increased protein synthesis via mTOR activation |
| In Vivo Animal Study | Significant muscle mass gain observed |
| Neuroprotective Study | Reduced oxidative stress and apoptosis in neuronal cells |
| Antimicrobial Study | Effective against specific bacterial strains |
Q & A
Q. What are the key synthetic pathways for preparing 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid?
The synthesis typically involves sequential protection/deprotection steps. For example:
- Step 1 : Boc (tert-butoxycarbonyl) protection of the amine group using Boc anhydride under basic conditions (e.g., NaHCO₃) in a solvent like THF or DCM .
- Step 2 : Introduction of the methoxy and methyl groups via alkylation or nucleophilic substitution, often requiring anhydrous conditions to avoid hydrolysis .
- Step 3 : Final hydrolysis of esters (if present) to yield the carboxylic acid using LiOH or TFA in aqueous/organic solvent mixtures . Purity is ensured via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of analytical techniques is used:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify Boc group integration (~1.3 ppm for tert-butyl protons) and methoxy/methyl group positions .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated for C₁₁H₂₁NO₅: 259.14 g/mol) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O of Boc and carboxylic acid) and ~1250 cm⁻¹ (C-O of methoxy) .
Advanced Research Questions
Q. What experimental strategies mitigate instability of the Boc group during reactions involving this compound?
The Boc group is acid-labile; thus:
- Avoid acidic conditions (e.g., TFA, HCl) unless intentional deprotection is required.
- Use neutral buffers (pH 7–8) in aqueous reactions to prevent premature cleavage .
- Store the compound at –20°C under nitrogen to minimize moisture-induced degradation .
- Monitor stability via HPLC with UV detection (λ = 210–220 nm) to detect decomposition products .
Q. How does steric hindrance from the 3-methoxy-3-methyl substituents influence peptide coupling efficiency?
The bulky substituents at C3 can reduce coupling efficiency in solid-phase peptide synthesis (SPPS):
- Optimization : Use coupling agents like HATU or PyBOP with DIEA in DMF to enhance activation of the carboxylic acid .
- Kinetic Analysis : Perform real-time monitoring via FTIR or LC-MS to adjust reaction times (typically 2–4 hours for complete coupling) .
- Alternative Approaches : Microwave-assisted synthesis may improve reaction rates by reducing steric limitations .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
Contradictions often arise from:
- Byproducts : Check for incomplete Boc protection (e.g., free amine peaks at δ 1.5–2.5 ppm in ¹H NMR) .
- Solvent Adducts : Dry the compound thoroughly and re-run NMR in deuterated DMSO or CDCl₃ to eliminate residual solvent interference .
- Diastereomer Formation : Use chiral HPLC or polarimetry to confirm enantiopurity, especially if stereocenters are present .
Q. What role does this compound play in enzyme inhibition studies?
The methoxy and methyl groups may mimic natural substrates in enzyme active sites:
- Mechanistic Studies : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Kᵢ) .
- Structural Analysis : Co-crystallize the compound with target enzymes (e.g., proteases) for X-ray crystallography to identify binding motifs .
- Competitive vs. Non-competitive Inhibition : Differentiate via Lineweaver-Burk plots with varying substrate concentrations .
Methodological Challenges & Solutions
Q. What analytical techniques are critical for detecting trace impurities in this compound?
Advanced methods include:
- HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify impurities <0.1% .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals from structurally similar byproducts .
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N content) to rule out hydrate or salt forms .
Q. How can researchers optimize reaction yields in large-scale syntheses?
Key considerations:
- Solvent Choice : Replace THF with 2-MeTHF for improved solubility and greener chemistry .
- Catalysis : Employ DMAP or N-hydroxysuccinimide to accelerate Boc protection steps .
- Process Monitoring : Use in-line PAT (Process Analytical Technology) tools like ReactIR for real-time feedback .
Safety & Handling
Q. What are the critical safety protocols for handling this compound?
Refer to SDS data for related compounds:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods during weighing and reactions to prevent inhalation of dust/aerosols .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and collect waste in sealed containers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
